

(-)-Domesticine: A Technical Profile of its Pharmacology and Toxicology

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Compound of Interest

Compound Name: (-)-Domesticine

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Abstract

(-)-Domesticine is an aporphine alkaloid primarily investigated for its selective antagonism at the α 1D-adrenergic receptor. This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of domesticine, with a focus on the (-)-enantiomer where information is available. Due to a scarcity of data on the specific (-)-enantiomer, this document also incorporates data from studies on (\pm)-domesticine, the racemic mixture, and contextual toxicological information from its natural source, *Nandina domestica*. This guide summarizes key pharmacological data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to support further research and development.

Introduction

Domesticine is a naturally occurring aporphine alkaloid found in plants such as *Nandina domestica*[1]. Structurally, it is an isoquinoline alkaloid with a tetracyclic core[2]. The primary focus of pharmacological research on domesticine has been its interaction with adrenergic receptors. The available literature predominantly investigates the racemic mixture, (\pm)-domesticine, which has been identified as a potent and selective antagonist of the α 1D-adrenergic receptor subtype[2][3]. This selectivity suggests its potential for therapeutic applications where modulation of the α 1D-adrenoceptor is desired. However, a significant gap

exists in the literature regarding the specific pharmacological and toxicological profiles of the individual enantiomers, including **(-)-Domesticine**.

Pharmacology

The pharmacological activity of domesticine is primarily characterized by its antagonist effects on α 1-adrenergic receptors.

Mechanism of Action

(\pm)-Domesticine acts as a competitive antagonist at α 1-adrenergic receptors, with a pronounced selectivity for the α 1D subtype. This action inhibits the physiological effects of endogenous catecholamines like norepinephrine and epinephrine at these receptors[3].

Pharmacodynamics

Quantitative analysis of the pharmacodynamic properties of (\pm)-domesticine has been conducted through receptor binding assays and functional studies. These studies have elucidated its affinity and selectivity for various adrenergic receptor subtypes.

Table 1: Adrenoceptor Binding Affinity and Selectivity of (\pm)-Domesticine

Receptor Subtype	Binding Affinity (K _i , nM)	Selectivity Ratio vs. α 1D	Reference
α 1A-Adrenoceptor	102	34-fold lower than α 1D	[3]
α 1B-Adrenoceptor	27	9-fold lower than α 1D	[3]
α 1D-Adrenoceptor	3	-	[3]
5-HT1A Receptor	549	183-fold lower than α 1D	[3]

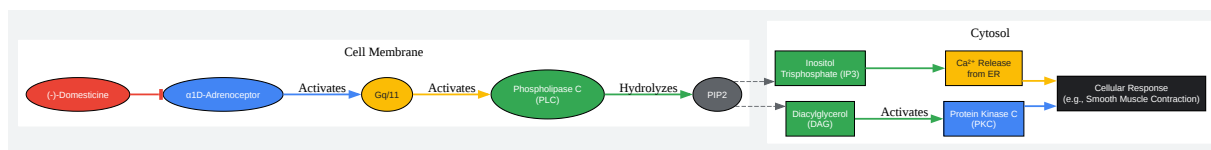
(Note: Data is for the racemic mixture (\pm)-domesticine, as specific data for **(-)-Domesticine** is not available.)

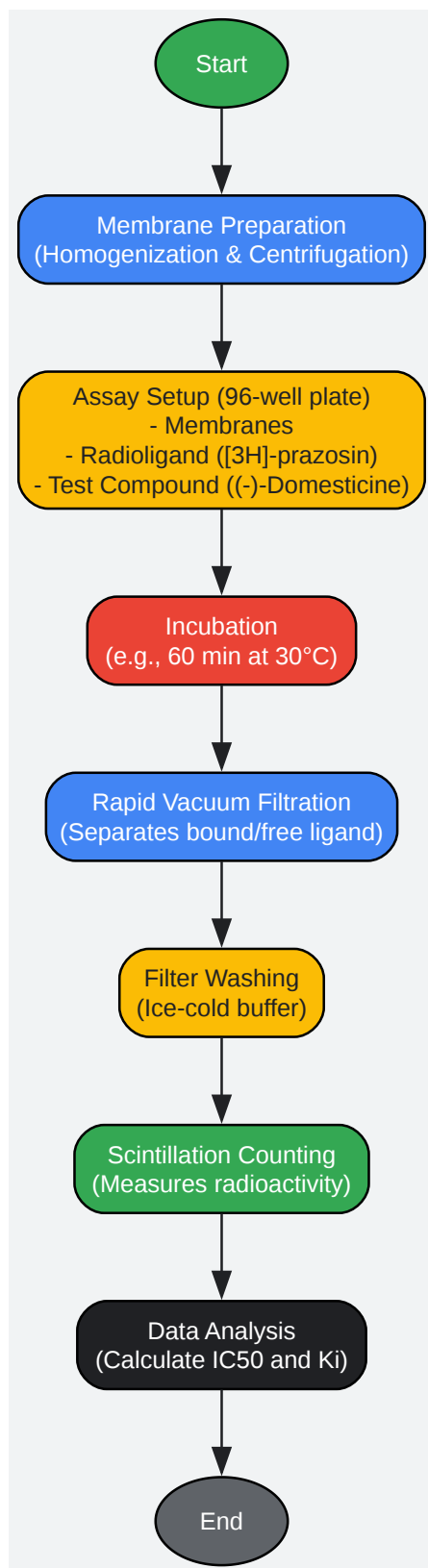
Pharmacokinetics (ADME)

Specific pharmacokinetic data for **(-)-Domesticine**, including its absorption, distribution, metabolism, and excretion (ADME), are not available in the current literature[4][5][6]. General information on aporphine alkaloids suggests that they undergo metabolic processes such as hydroxylation[4]. For a comprehensive understanding, dedicated pharmacokinetic studies on **(-)-Domesticine** are required.

Signaling Pathways

As an antagonist of the α 1D-adrenoceptor, **(-)-Domesticine** is expected to inhibit the downstream signaling cascades initiated by this G-protein coupled receptor (GPCR). The α 1D-adrenoceptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.





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- To cite this document: BenchChem. [(-)-Domesticine: A Technical Profile of its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607180#domesticine-pharmacology-and-toxicology-profile]

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